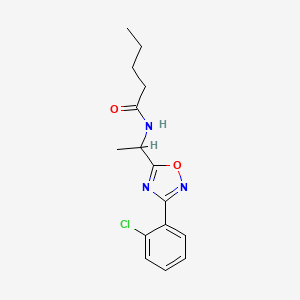
(E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide is a chemical compound that belongs to the class of hydrazones. It is also known as Azepanone or 2-Fluoro-N-(2-((E)-2-oxo-2-(azepan-1-yl)ethylidene)phenyl)acetohydrazide. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. It may also interact with cellular components such as DNA, RNA, and proteins, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound is highly reactive and may require special handling and storage conditions.
Zukünftige Richtungen
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has several potential future directions. It can be further studied for its potential applications in drug discovery and development. The compound can also be modified to improve its potency and selectivity towards specific targets. Furthermore, the compound can be used as a lead compound for the development of novel drugs targeting various diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it exhibits significant biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Synthesemethoden
The synthesis of (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide involves the reaction between 2-fluorobenzaldehyde and azepanone in the presence of acetic acid and hydrazine hydrate. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant antimicrobial, antifungal, and anticancer properties. The compound has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-13-8-4-3-7-12(13)11-17-18-14(20)15(21)19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUUGVVDUGWQP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)




![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)




